2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carbonitrile 2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carbonitrile
Brand Name: Vulcanchem
CAS No.: 723299-79-4
VCID: VC21494601
InChI: InChI=1S/C14H12N2O2S/c15-8-10-9-4-2-1-3-5-11(9)19-14(10)16-12(17)6-7-13(16)18/h6-7H,1-5H2
SMILES: C1CCC2=C(CC1)SC(=C2C#N)N3C(=O)C=CC3=O
Molecular Formula: C14H12N2O2S
Molecular Weight: 272.32g/mol

2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carbonitrile

CAS No.: 723299-79-4

Cat. No.: VC21494601

Molecular Formula: C14H12N2O2S

Molecular Weight: 272.32g/mol

* For research use only. Not for human or veterinary use.

2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carbonitrile - 723299-79-4

Specification

CAS No. 723299-79-4
Molecular Formula C14H12N2O2S
Molecular Weight 272.32g/mol
IUPAC Name 2-(2,5-dioxopyrrol-1-yl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carbonitrile
Standard InChI InChI=1S/C14H12N2O2S/c15-8-10-9-4-2-1-3-5-11(9)19-14(10)16-12(17)6-7-13(16)18/h6-7H,1-5H2
Standard InChI Key ZTAOFKMFRJLGDU-UHFFFAOYSA-N
SMILES C1CCC2=C(CC1)SC(=C2C#N)N3C(=O)C=CC3=O
Canonical SMILES C1CCC2=C(CC1)SC(=C2C#N)N3C(=O)C=CC3=O

Introduction

Chemical Identity and Structural Properties

Basic Identification Parameters

2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carbonitrile represents a complex heterocyclic compound that incorporates multiple functional groups within its structure. The compound is registered with CAS number 723299-79-4, confirming its recognition in chemical substance databases . This identification number serves as a unique identifier that allows researchers to track and reference this specific compound across various scientific platforms and databases. The molecular formula of this compound is C14H12N2O2S, indicating the presence of 14 carbon atoms, 12 hydrogen atoms, 2 nitrogen atoms, 2 oxygen atoms, and 1 sulfur atom.

The molecular weight of the compound is precisely 272.32 g/mol, a value that positions it within a range commonly seen in drug-like molecules that can potentially exhibit favorable pharmacokinetic properties. This characteristic is particularly relevant for medicinal chemists assessing the compound's potential for drug development, as molecular weight is a key parameter in Lipinski's Rule of Five for predicting drug-likeness and oral bioavailability of chemical compounds.

Structural Features and Functional Groups

The structural complexity of 2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carbonitrile arises from its integration of several distinct functional moieties. The compound contains a 2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl group, commonly known as a maleimide unit, which is characterized by a five-membered ring with two carbonyl groups. This functional group is well-known for its reactivity, particularly in biological systems where it can participate in Michael addition reactions with nucleophiles such as thiols, making it valuable for targeted covalent inhibition strategies.

Physical and Chemical Properties

The physical and chemical properties of 2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carbonitrile are instrumental in determining its behavior in various environments, including biological systems. Based on its structure, the compound is expected to exhibit moderate lipophilicity due to the presence of the cycloheptane and thiophene rings, balanced with some hydrophilic character contributed by the maleimide and nitrile groups. This balance of lipophilic and hydrophilic properties suggests potential for membrane permeability while maintaining sufficient water solubility for biological applications.

The presence of the maleimide group indicates potential reactivity towards nucleophiles, particularly thiols such as cysteine residues in proteins. This reactivity profile suggests mechanisms for covalent protein modification, which could be relevant for enzyme inhibition strategies. The nitrile group can participate in hydrogen bonding interactions, potentially contributing to target binding affinity through non-covalent interactions with hydrogen bond donors in biological receptors or enzymes.

Table 1 below summarizes the key properties of 2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carbonitrile:

PropertyValueSignificance
CAS Number723299-79-4Unique chemical identifier
Molecular FormulaC14H12N2O2SComposition of constituent elements
Molecular Weight272.32 g/molWithin drug-like molecule range
Key Functional GroupsMaleimide, Thiophene, NitrileContribute to reactivity and binding properties
Primary ApplicationsResearch use onlyNot approved for human/veterinary use
Structural FeaturesBicyclic system with fused ringsProvides conformational flexibility
Potential BioactivityAntimicrobial, AnticancerTarget for therapeutic development

Synthesis and Preparation Methods

General Synthetic Approaches

The synthesis of 2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carbonitrile typically involves multi-step reaction pathways that build the complex heterocyclic structure from simpler precursors. The synthetic strategy generally requires careful consideration of reaction conditions to achieve regioselective formation of the desired product while minimizing side reactions or unwanted isomers. The synthesis pathway often begins with the preparation of appropriate thiophene derivatives, followed by ring expansion or annulation reactions to construct the cycloheptane portion of the molecule.

Biological Activity and Applications

Antimicrobial Properties

Among the biological activities associated with compounds containing structural elements similar to those found in 2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carbonitrile, antimicrobial effects represent a particularly promising area for investigation. Thiophene-containing compounds have historically demonstrated antibacterial, antifungal, and antiparasitic properties across multiple structural classes, suggesting potential applications in addressing infectious diseases, including those caused by drug-resistant pathogens.

The antimicrobial activity of such compounds might be attributed to several mechanisms, including inhibition of essential enzymes involved in cell wall biosynthesis, disruption of membrane integrity, or interference with nucleic acid synthesis or protein translation processes. The precise mechanisms by which this specific compound might exert antimicrobial effects require further investigation through targeted biochemical and microbiological studies, including minimum inhibitory concentration determinations against relevant pathogenic organisms and mechanistic studies to identify specific cellular targets.

Anticancer Activity

Another significant potential application for 2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carbonitrile lies in cancer treatment or prevention strategies. The compound's structural features suggest potential for interaction with various cancer-relevant targets, including kinases, growth factor receptors, or enzymes involved in cell cycle regulation, proliferation, or apoptosis pathways. The maleimide functional group, in particular, provides opportunities for covalent inhibition of cysteine-containing enzymes that may be dysregulated in cancer cells.

Evaluation of anticancer properties for this compound would typically involve screening against panels of cancer cell lines to determine cytotoxicity profiles and selectivity indices comparing effects on cancerous versus non-cancerous cells. Mechanistic studies might include investigation of effects on cell cycle progression, apoptosis induction, angiogenesis inhibition, or modulation of specific signaling pathways implicated in cancer development and progression. These investigations would provide valuable insights into the compound's potential as a lead structure for anticancer drug development.

Mechanism of Action

Molecular Interactions

The mechanism of action for 2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carbonitrile likely involves specific interactions at the molecular level with biological targets such as enzymes or receptors. The compound's structural features suggest several potential modes of interaction, including both covalent and non-covalent binding mechanisms that could contribute to its biological effects. The maleimide moiety represents a potential site for Michael addition reactions with nucleophilic amino acid residues, particularly cysteines, in target proteins, potentially leading to covalent modification and irreversible inhibition.

Beyond covalent mechanisms, the compound's heterocyclic framework offers numerous opportunities for non-covalent interactions with protein binding pockets. The thiophene ring can participate in π-stacking interactions with aromatic amino acid residues, while the nitrile group can serve as a hydrogen bond acceptor. The cycloheptane ring provides conformational flexibility that might allow the molecule to adapt to the three-dimensional structure of binding sites, potentially enhancing binding affinity and selectivity for specific targets.

Biochemical Pathways

The biological effects of 2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carbonitrile may involve modulation of specific biochemical pathways relevant to disease processes or cellular functions. While the precise pathways affected by this compound require further elucidation through dedicated biochemical assays, structural analogues containing similar functional groups have been reported to influence signaling cascades involved in inflammation, cell proliferation, and stress responses.

Potential biochemical targets might include protein kinases, which play central roles in cellular signaling networks and represent important therapeutic targets for numerous diseases. The compound's structural features suggest potential for ATP-competitive or allosteric inhibition of kinases, particularly those containing accessible cysteine residues that could interact with the maleimide functionality. Other potential targets might include proteases, oxidoreductases, or regulatory proteins involved in critical cellular processes such as cell cycle control, apoptosis, or metabolism.

Structure-Activity Relationships

Understanding the structure-activity relationships (SAR) for 2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carbonitrile and related compounds would provide valuable insights for optimizing biological activity and developing more potent or selective analogues. SAR studies typically involve systematic modification of various structural elements to assess their contribution to biological activity, potentially guiding rational design of improved compounds with enhanced therapeutic potential.

Key structural elements that might influence the biological activity of this compound include the maleimide functional group, the thiophene heterocycle, the nitrile substituent, and the cycloheptane ring. Modifications to these elements, such as replacing the maleimide with other electrophilic groups, altering the size of the alicyclic ring, or changing the position or nature of the nitrile group, could significantly impact binding affinity, selectivity, and pharmacokinetic properties. Comprehensive SAR studies would require synthesis and biological evaluation of multiple analogues, representing a substantial but potentially rewarding investment in compound optimization.

Pharmacological Considerations

Pharmacokinetics and Bioavailability

Research into the pharmacokinetics and bioavailability of 2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carbonitrile remains in preliminary stages, with ongoing studies aimed at characterizing absorption, distribution, metabolism, and excretion (ADME) profiles. The compound's structural features provide some basis for predicting pharmacokinetic behavior, though experimental verification through in vitro and in vivo studies is essential for accurate assessment.

The presence of both lipophilic elements (cycloheptane and thiophene rings) and polar functional groups (maleimide and nitrile) suggests potential for balanced pharmacokinetic properties, though optimization might be required to enhance specific parameters. The maleimide group's reactivity toward biological nucleophiles, particularly glutathione and other thiols, represents a potential concern for metabolic stability and necessitates careful evaluation of plasma half-life and formation of reactive metabolites that could contribute to toxicity or reduced bioavailability.

Analytical Methods

Characterization Techniques

The characterization of 2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carbonitrile typically employs a combination of spectroscopic, spectrometric, and chromatographic techniques to confirm structure, assess purity, and evaluate physical properties. Nuclear Magnetic Resonance (NMR) spectroscopy, including 1H, 13C, and potentially heteronuclear correlation experiments, provides detailed information about the compound's structure, including connectivity, stereochemistry, and conformational properties. The complex heterocyclic structure would produce characteristic NMR signals that can be assigned to specific structural elements, providing definitive structural confirmation.

Mass spectrometry (MS) offers complementary information about molecular weight and fragmentation patterns, with high-resolution MS providing precise molecular formula confirmation through accurate mass determination. Infrared (IR) spectroscopy can identify characteristic functional groups, particularly the nitrile (CN stretch typically around 2200 cm-1) and carbonyl groups of the maleimide moiety (C=O stretch typically around 1700 cm-1). X-ray crystallography, when suitable crystals can be obtained, provides definitive three-dimensional structural information, including bond lengths, angles, and absolute configuration for chiral compounds.

Stability Studies

Understanding the stability profile of 2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carbonitrile under various conditions is crucial for establishing appropriate storage, handling, and formulation parameters. The maleimide functional group presents particular stability concerns, as it can undergo hydrolysis in aqueous environments, especially under basic conditions, potentially forming maleamic acid derivatives with altered biological activity profiles. Additionally, the maleimide can participate in Diels-Alder reactions with dienes or undergo polymerization reactions under certain conditions.

Stability studies typically involve subjecting the compound to various stress conditions, including different temperatures, pH environments, oxidative conditions, and exposure to light, followed by analytical evaluation to detect degradation products and quantify remaining intact compound. These studies inform the development of appropriate storage recommendations, including temperature, container materials, protection from light or moisture, and potentially the use of stabilizing excipients or antioxidants to maintain compound integrity during storage and handling.

Current Research and Future Directions

Ongoing Studies

Current research involving 2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carbonitrile focuses on expanding understanding of its biological activities, mechanism of action, and structure-activity relationships. These investigations employ various experimental approaches, including in vitro assays against potential biological targets, cell-based screening for therapeutic effects, and structural studies to elucidate binding interactions with macromolecular targets.

The compound's complex structure, with multiple functional groups and conformational flexibility, presents both challenges and opportunities for researchers seeking to optimize its properties for specific applications. Ongoing synthetic efforts focus on developing more efficient and scalable preparation methods, potentially employing modern synthetic technologies such as flow chemistry, photochemistry, or biocatalysis to improve yields, reduce environmental impact, and enhance accessibility for broader research applications.

Research Challenges

Despite promising preliminary findings, research on 2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carbonitrile faces several challenges that must be addressed to fully realize its potential. Synthetic challenges include the complexity of the heterocyclic structure, which requires multi-step synthesis with careful control of regiochemistry and functional group compatibility. Scaling these synthetic processes for larger-scale production presents additional challenges related to reagent costs, safety considerations, and environmental impact.

Biological evaluation challenges include the need for comprehensive assessment across multiple potential targets to identify the most promising therapeutic applications. The compound's potential for covalent interactions with biological nucleophiles necessitates careful distinction between specific, target-directed effects and non-specific reactivity that might contribute to toxicity or off-target effects. Additionally, optimization of pharmacokinetic properties while maintaining or enhancing target activity represents a significant challenge that might require extensive structural modification and iterative testing.

Future Perspectives

The future research landscape for 2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carbonitrile suggests several promising directions that could expand its scientific and potentially therapeutic impact. Structure-based drug design approaches, leveraging computational modeling and crystallographic data of target proteins, could guide rational modification of the compound to enhance selectivity, potency, and pharmacokinetic properties. These efforts might include modification of the cycloheptane ring size, substitution of the thiophene with alternative heterocycles, or modulation of the maleimide reactivity to optimize the balance between effective target engagement and minimized off-target effects.

Emerging technologies such as proteomics approaches for target identification, advanced imaging methods for tracking compound distribution in biological systems, and high-throughput phenotypic screening could accelerate the discovery of novel applications and insights into the compound's mechanism of action. Additionally, investigation of potential synergistic effects with established therapeutic agents might reveal opportunities for combination approaches that enhance efficacy while reducing required doses and associated toxicity risks.

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